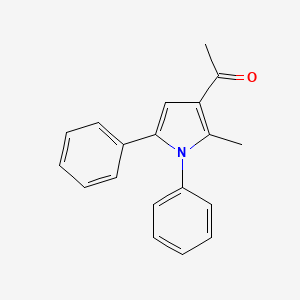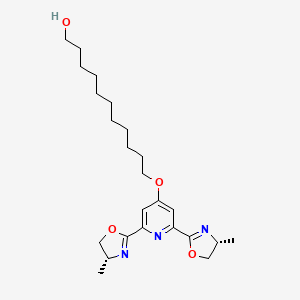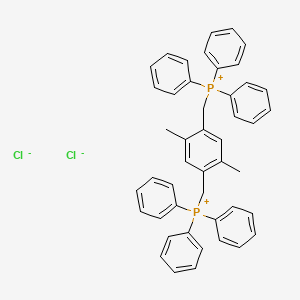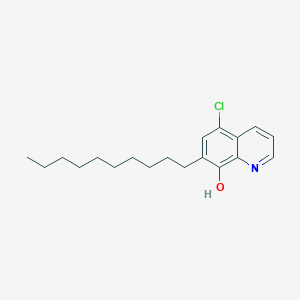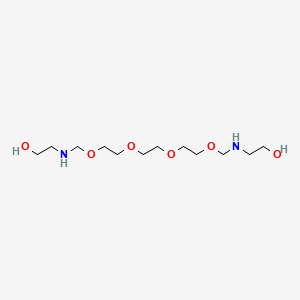
5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol is a chemical compound characterized by its unique structure, which includes multiple oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:
Condensation Reactions: Combining smaller molecules to form the larger compound.
Purification Steps: Using techniques like distillation or crystallization to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: To handle the volume of reactants.
Automated Systems: For precise control of reaction conditions such as temperature, pressure, and pH.
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions
5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol can undergo various chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents.
Reduction: Involving reducing agents to alter the oxidation state.
Substitution: Where parts of the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: To facilitate reactions, including acids, bases, or metal catalysts.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxygenated derivatives, while substitution reactions could produce a variety of substituted compounds.
Applications De Recherche Scientifique
5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Utilized in the production of specialized materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which 5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can alter biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene Glycol: Similar in having multiple oxygen atoms but lacks nitrogen atoms.
Ethylenediamine: Contains nitrogen atoms but lacks the multiple oxygen atoms present in 5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol.
Crown Ethers: Similar in having multiple oxygen atoms but differ in their ring structure.
Uniqueness
This compound is unique due to its combination of oxygen and nitrogen atoms, which imparts specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
88955-93-5 |
|---|---|
Formule moléculaire |
C12H28N2O6 |
Poids moléculaire |
296.36 g/mol |
Nom IUPAC |
2-[2-[2-[2-[(2-hydroxyethylamino)methoxy]ethoxy]ethoxy]ethoxymethylamino]ethanol |
InChI |
InChI=1S/C12H28N2O6/c15-3-1-13-11-19-9-7-17-5-6-18-8-10-20-12-14-2-4-16/h13-16H,1-12H2 |
Clé InChI |
GSVHYVOFTLYOFJ-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NCOCCOCCOCCOCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)
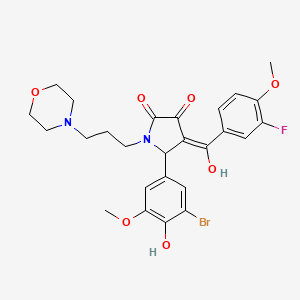
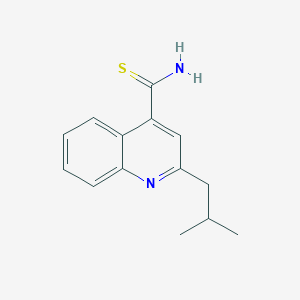
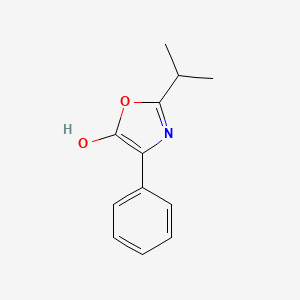


![2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole](/img/structure/B12883934.png)
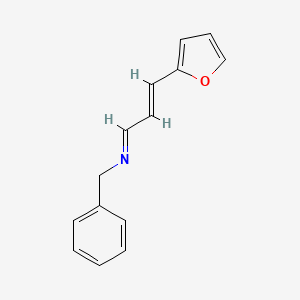
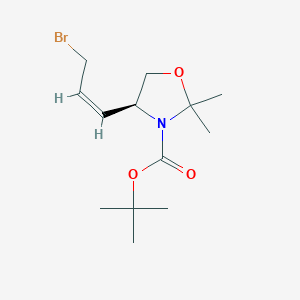
![6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one](/img/structure/B12883959.png)
